2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with a 3-chloro-2-cyanophenyl group and a dimethyl-2-oxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide typically involves multi-step organic reactionsThe final step involves the formation of the dimethyl-2-oxoacetamide moiety under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and acetamide-containing molecules. Examples are:
- 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-methyl-2-oxo-N-(propan-2-yl)acetamide
- 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol .
Uniqueness
What sets 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[1-(3-chloro-2-cyanophenyl)pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-18(2)15(21)14(20)13-7-4-8-19(13)12-6-3-5-11(16)10(12)9-17/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDAEBBGVPWXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.